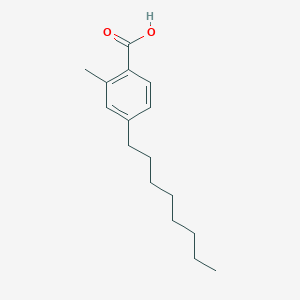2-Methyl-4-octylbenzoic acid
CAS No.:
Cat. No.: VC18748870
Molecular Formula: C16H24O2
Molecular Weight: 248.36 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C16H24O2 |
|---|---|
| Molecular Weight | 248.36 g/mol |
| IUPAC Name | 2-methyl-4-octylbenzoic acid |
| Standard InChI | InChI=1S/C16H24O2/c1-3-4-5-6-7-8-9-14-10-11-15(16(17)18)13(2)12-14/h10-12H,3-9H2,1-2H3,(H,17,18) |
| Standard InChI Key | KTFSKIHSVLYJOZ-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCC1=CC(=C(C=C1)C(=O)O)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
2-Methyl-4-octylbenzoic acid (IUPAC name: 4-octyl-2-methylbenzoic acid) is a disubstituted benzoic acid with the following structural attributes:
-
Core structure: Benzene ring substituted at positions 2 (methyl group) and 4 (octyl chain) relative to the carboxylic acid group at position 1.
-
Molecular formula: (calculated based on methyl 4-octylbenzoate with carboxylic acid substitution).
-
Molecular weight: 248.36 g/mol (aligned with ester analog ).
Table 1: Comparative Structural Data for Related Compounds
The octyl chain at position 4 introduces significant hydrophobicity, while the methyl group at position 2 creates steric hindrance that may influence intermolecular interactions .
Synthesis and Derivative Formation
Hypothesized Synthetic Routes
While no direct synthesis of 2-methyl-4-octylbenzoic acid is documented, analogous pathways suggest two plausible approaches:
Route 1: Friedel-Crafts Acylation Followed by Reduction
-
Acylation: Introduce acetyl group to toluene derivative via Friedel-Crafts, forming 4-acetyl-2-methyltoluene .
-
Chain Elongation: Employ Corey-Fuchs or Wittig reactions to extend the acetyl group to an octyl chain.
-
Oxidation: Convert terminal methyl group to carboxylic acid using KMnO₄ or CrO₃ under acidic conditions.
Route 2: Direct Alkylation of Benzoic Acid Derivatives
-
Protection: Convert benzoic acid to methyl ester (e.g., methyl 2-methylbenzoate) to prevent deactivation .
-
Alkylation: Use AlCl₃-catalyzed Friedel-Crafts alkylation with 1-bromooctane to install octyl group at position 4.
-
Deprotection: Hydrolyze ester to carboxylic acid using NaOH/H₂O or enzymatic methods.
Table 2: Reaction Conditions from Analogous Syntheses
*Estimated based on analogous oxidations of alkylbenzenes.
Physicochemical Properties
Predicted Properties
Using methyl 4-octylbenzoate as a model, key properties for the acid form can be extrapolated:
-
Density: ~0.96 g/cm³ (slightly higher than ester due to hydrogen bonding)
-
Boiling Point: >340°C (elevated due to carboxylic acid dimerization)
-
Solubility:
-
Lipophilic: Soluble in DCM, chloroform, ethyl acetate
-
Hydrophilic: Poor aqueous solubility (logP ≈ 5.2 predicted)
-
Table 3: Experimental Data for Methyl 4-Octylbenzoate
| Property | Value | Method |
|---|---|---|
| Density | 0.958 ± 0.06 g/cm³ | Predicted |
| Boiling Point | 340.9 ± 21.0 °C | Predicted |
| Vapor Pressure (25°C) | 8.37 × 10⁻⁵ mmHg | QSPR estimation |
| Refractive Index | 1.493 | Not specified |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume